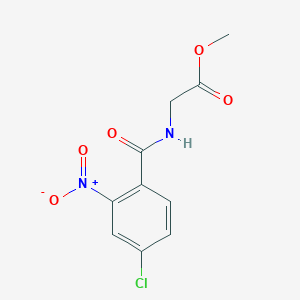![molecular formula C15H13ClFNOS B5788694 2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mécanisme D'action
CFTR(inh)-172 works by selectively inhibiting the activity of the CFTR chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane. This inhibition leads to the reduction of excessive chloride secretion in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have significant biochemical and physiological effects in various studies. It has been demonstrated to reduce excessive mucus production, improve lung function, and decrease inflammation in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CFTR(inh)-172 is its high selectivity and potency for the CFTR chloride channel. This makes it an ideal tool for studying the role of CFTR in various physiological and pathological conditions. However, one of the limitations of CFTR(inh)-172 is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research on CFTR(inh)-172. One of the areas of focus is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the role of CFTR in other physiological processes, such as ion transport in the gastrointestinal tract and the regulation of sweat gland function. Understanding the mechanisms underlying these processes could lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. This intermediate is then reacted with 3-fluoroacetophenone in the presence of a base to yield the final product.
Applications De Recherche Scientifique
CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of CFTR chloride channel activity has been shown to be beneficial in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-6-4-11(5-7-12)9-20-10-15(19)18-14-3-1-2-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNRRYHTSWDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)



![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)

